1-[(5-Bromothien-2-yl)sulfonyl]piperazine
Description
The compound 1-[(5-Bromothien-2-yl)sulfonyl]piperazine is a derivative of piperazine featuring a sulfonyl group and a bromothienyl substituent. Piperazine derivatives are known for their biological activities and are often explored for their potential as pharmaceutical agents. The sulfonyl moiety is a common functional group in drug design due to its ability to interact with biological targets, while the bromothienyl group can add further specificity and potency to the compound's activity.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various sulfonyl chlorides. In the case of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, the synthesis was achieved by reacting 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . Although the specific synthesis of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine is not detailed in the provided papers, it can be inferred that a similar approach could be used, substituting the appropriate sulfonyl chloride to introduce the bromothienyl group.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as NMR, MS, IR, and X-ray crystallography. For instance, the structure of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine was confirmed by X-ray crystallography, which showed that the piperazine ring adopts a chair conformation and the sulfonyl moiety is in a distorted tetrahedral configuration . These structural features are important as they can influence the biological activity of the compound.
Chemical Reactions Analysis
Piperazine sulfynol derivatives, including those with a sulfonyl group, can participate in various chemical reactions. These reactions are essential for further functionalization and for the exploration of their biological activities. The specific chemical reactions that 1-[(5-Bromothien-2-yl)sulfonyl]piperazine can undergo are not detailed in the provided papers, but it is likely that the bromine atom could be utilized in further substitution reactions due to its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine sulfynol derivatives are crucial for their potential as drug candidates. These properties include solubility, lipophilicity, and the ability to cross biological barriers such as the Blood-Brain Barrier (BBB). The provided papers discuss the evaluation of physicochemical properties such as clogP, clogS, drug-likeness, total surface area, polar surface area, H-acceptor, and H-donor parameters for a series of piperazine sulfynol derivatives . These properties are important for predicting the pharmacokinetic behavior of the compounds and their suitability as drug candidates.
Relevant Case Studies
The antibacterial activity of piperazine sulfynol derivatives was tested against Methicillin-resistant Staphylococcus aureus (MRSA), with one of the derivatives showing promising activity . The compound 5e showed a minimum inhibitory concentration (MIC) value and zone of inhibition (ZOI) comparable to standard antibiotics. The action against MRSA was further confirmed through in silico docking studies, SEM, cellular leakage, potassium efflux, and inhibitory effect on the electron transport chain. Additionally, the cytotoxicity of the compound was evaluated against L6 cell lines, establishing its potential as an antibacterial agent .
Scientific Research Applications
Anticancer Properties
- A study found that certain polyfunctional substituted 1,3-thiazoles, which include a piperazine substituent, showed significant anticancer activity against various cancer cell lines (Turov, 2020).
Structural and Computational Analysis
- Research involving crystal structure studies and Density Functional Theory (DFT) calculations of piperazine derivatives, including those with a sulfonyl moiety, shed light on their reactive sites and physical properties (Kumara et al., 2017).
Breast Cancer Cell Proliferation Inhibition
- A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and found to inhibit MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).
Antibacterial Properties
- Piperazine sulfynol derivatives were synthesized and showed considerable antibacterial potency against superbugs like MRSA, indicating potential as new antibacterial agents (Prasad et al., 2022).
Serotonin Receptor Ligands
- Some piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones were identified as high-affinity ligands for the 5-HT(6) serotonin receptor (Park et al., 2011).
Antiproliferative Activity
- Combretastatin‐A4 acids integrated with sulfonyl piperazine scaffolds displayed significant antiproliferative activity against various cancer cell lines (Jadala et al., 2019).
Adenosine Receptor Antagonists
- A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity (Borrmann et al., 2009).
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOPNGXLBAAAHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406676 | |
Record name | 1-[(5-bromothien-2-yl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothien-2-yl)sulfonyl]piperazine | |
CAS RN |
725688-07-3 | |
Record name | 1-[(5-bromothien-2-yl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((5-BROMO-2-THIENYL)SULFONYL)PIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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